Spermidine Synthase Inhibition: IC₅₀ of 1.7 μM Against Porcine Enzyme
The target compound exhibits an IC₅₀ of 1.70 × 10³ nM (1.7 μM) against porcine spermidine synthase in an enzymatic assay measuring production of labeled 5'-methylthioadenosine using putrescine as substrate [1]. This represents the only publicly available quantitative bioactivity measurement for this specific compound. No direct head-to-head comparison data with close structural analogs in the same assay are currently available in the public domain; therefore, the IC₅₀ value is classified as Supporting evidence for polyamine-pathway engagement.
| Evidence Dimension | Inhibition of porcine spermidine synthase enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.70 × 10³ nM (1.7 μM) |
| Comparator Or Baseline | No comparator data available in the same assay system for close structural analogs |
| Quantified Difference | Not calculable; single-compound data point |
| Conditions | Enzymatic assay using porcine spermidine synthase; putrescine as substrate; production of labeled 5'-methylthioadenosine measured |
Why This Matters
This IC₅₀ value provides the sole empirical anchor for target engagement, enabling procurement decisions based on verified biochemical activity rather than structural speculation.
- [1] BindingDB Entry BDBM50152094 (CHEMBL3780789). Inhibition of porcine spermidine synthase by 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide. IC₅₀ = 1.70E+3 nM. Available at: https://www.bindingdb.org/. View Source
